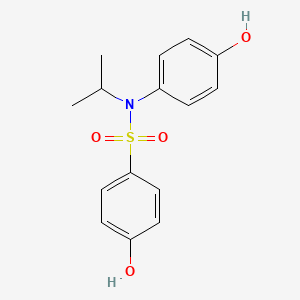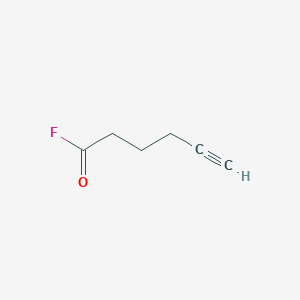
Hex-5-ynoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hex-5-ynoyl fluoride is an organic compound with the molecular formula C6H7FO It is a derivative of hex-5-ynoic acid, where the hydroxyl group is replaced by a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hex-5-ynoyl fluoride can be synthesized through the fluorination of hex-5-ynoyl chloride. The general procedure involves the reaction of hex-5-ynoyl chloride with a fluorinating agent such as hydrogen fluoride (HF) or a more specialized fluorinating reagent under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and decomposition.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the reactivity and potential hazards associated with fluorinating agents.
Analyse Chemischer Reaktionen
Types of Reactions: Hex-5-ynoyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The triple bond in the compound can participate in addition reactions with various reagents, such as hydrogenation to form hex-5-enoyl fluoride.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Addition Reactions: Catalysts such as palladium or platinum are often used in hydrogenation reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Various substituted hex-5-ynoyl derivatives.
Addition Reactions: Hex-5-enoyl fluoride and other addition products.
Oxidation and Reduction: Corresponding oxidized or reduced derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Hex-5-ynoyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: this compound is used in the development of advanced materials, including polymers and coatings with unique properties.
Wirkmechanismus
The mechanism of action of hex-5-ynoyl fluoride involves its reactivity with various molecular targets. The fluorine atom’s high electronegativity and the triple bond’s reactivity contribute to its unique chemical behavior. The compound can interact with enzymes, proteins, and other biomolecules, potentially leading to biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Hex-5-ynoyl fluoride can be compared with other similar compounds, such as:
Hex-5-ynoyl chloride: Similar structure but with a chlorine atom instead of fluorine. It has different reactivity and applications.
Hex-5-ynoyl bromide: Another halogenated derivative with distinct chemical properties.
Hex-5-ynoyl iodide: Less common but also used in specific synthetic applications.
Uniqueness: this compound’s uniqueness lies in the presence of the fluorine atom, which imparts distinct chemical properties, such as increased stability and reactivity. This makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
922496-02-4 |
|---|---|
Molekularformel |
C6H7FO |
Molekulargewicht |
114.12 g/mol |
IUPAC-Name |
hex-5-ynoyl fluoride |
InChI |
InChI=1S/C6H7FO/c1-2-3-4-5-6(7)8/h1H,3-5H2 |
InChI-Schlüssel |
KNYNTLMLMFWYEC-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCC(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


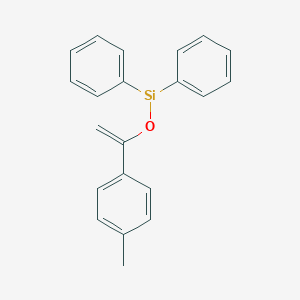
![2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14193101.png)
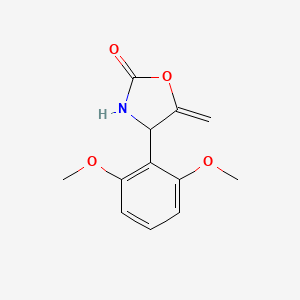
![3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14193106.png)
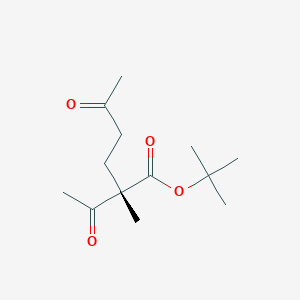
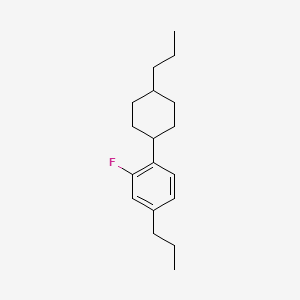
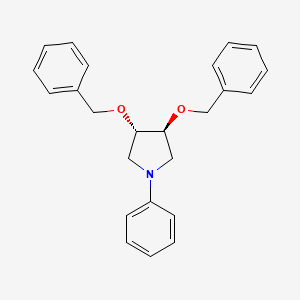
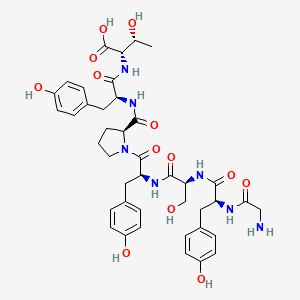
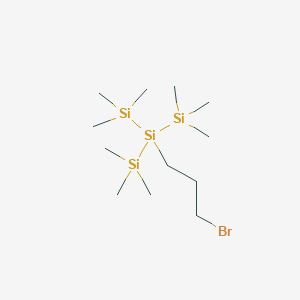
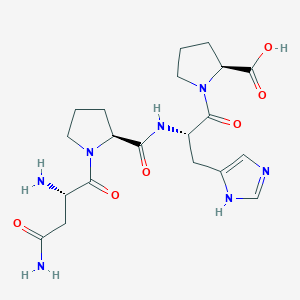
![(1S,8R)-5,9,9-Trimethylbicyclo[6.2.0]decane-2,5-dicarbaldehyde](/img/structure/B14193168.png)
![5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14193172.png)
![Trimethyl[1-(methylsulfanyl)dec-1-EN-1-YL]silane](/img/structure/B14193173.png)
